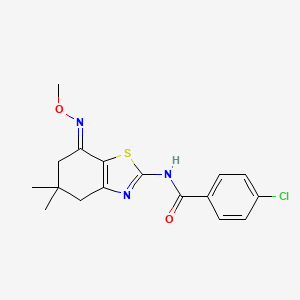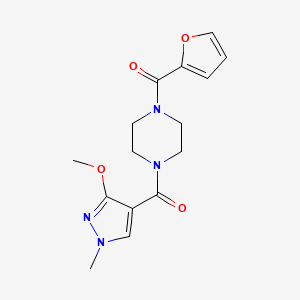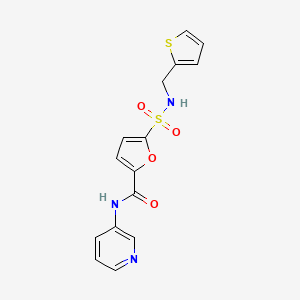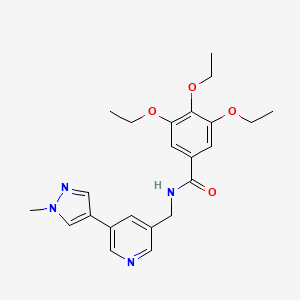
N-(7-(Azamethoxymethylene)-5,5-dimethyl(4,5,6-trihydrobenzothiazol-2-YL))(4-chlorophenyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-(Azamethoxymethylene)-5,5-dimethyl(4,5,6-trihydrobenzothiazol-2-YL))(4-chlorophenyl)formamide is a useful research compound. Its molecular formula is C17H18ClN3O2S and its molecular weight is 363.86. The purity is usually 95%.
BenchChem offers high-quality N-(7-(Azamethoxymethylene)-5,5-dimethyl(4,5,6-trihydrobenzothiazol-2-YL))(4-chlorophenyl)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(7-(Azamethoxymethylene)-5,5-dimethyl(4,5,6-trihydrobenzothiazol-2-YL))(4-chlorophenyl)formamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemistry and Biological Activity of Formamidine Pesticides
Formamidines, including chlordimeform and amitraz, represent a novel class of acaricide-insecticides known for their unique biological activities and mode of action. Their applications span across combating spider mites, ticks, and certain insect species, particularly those in juvenile and resistant forms. These compounds exhibit a wide range of toxic actions including direct lethality, excitant-repellant effects, and chemosterilization, while generally posing low hazard to non-target species, excluding predaceous mites. The chemistry of formamidines, including synthetic pathways, structure-activity relationships, and their environmental stability, is a critical area of study within agricultural chemical research (Hollingworth, 1976).
Synthesis and Antitumor Activity
The compound under discussion shares a structural motif with various synthesized compounds that have shown potential in antitumor activities. For instance, the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, which exhibits curative activity against L-1210 and P388 leukemia, highlight the potential for structurally similar compounds in cancer treatment. Such compounds may act as prodrug modifications, converting to active forms within the body to exert their therapeutic effects (Stevens et al., 1984).
Reactions of Benzyl Ketones with Formamide
The reaction of α-acyl-α-(m-chlorophenyl) acetonitrile with formamide producing enamines and aminopyrimidines, and further transformations of these intermediates, underscores the versatility of formamide-based reactions in generating structurally diverse compounds. This research provides insights into the synthesis of polycyclic N-hetero compounds, which have implications in drug discovery and development (Hirota et al., 1978).
Coordination Chemistry of Bis(NHC) Ligands
The synthesis of new bis(NHC) precursors featuring a triazolium moiety alongside a benzimidazolium or imidazolium group, linked by an N–N bond, contributes to the advancement of coordination chemistry. These compounds, upon reacting with Pd(OAc)2, form bis(NHC) complexes, highlighting the potential of formamide derivatives in facilitating the development of novel ligands for metal coordination. This research could pave the way for new catalysts in chemical synthesis (Schick et al., 2014).
Morphology Control in Solar Cells
The use of dimethyl formamide in the preparation of poly[N-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)] (PCDTBT) for solar cells highlights the importance of solvent interactions in controlling polymer morphology. This research demonstrates the impact of morphology control on the performance of bulk heterojunction solar cells, indicating the broader applicability of formamide derivatives in the field of renewable energy (Chu et al., 2011).
Propriétés
IUPAC Name |
4-chloro-N-[(7E)-7-methoxyimino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S/c1-17(2)8-12-14(13(9-17)21-23-3)24-16(19-12)20-15(22)10-4-6-11(18)7-5-10/h4-7H,8-9H2,1-3H3,(H,19,20,22)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSHHWLXJQKWNC-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=NOC)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(/C(=N/OC)/C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-oxo-5-(2,4,6-trimethylphenyl)pentanamide](/img/structure/B2672888.png)
![4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2672890.png)



![Tricyclo[2.2.1.02,6]heptane-3-sulfonamide](/img/structure/B2672899.png)

![ethyl 4-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2672903.png)


![5-(2,5-dimethylbenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2672906.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B2672907.png)
![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-bromo-2-chlorophenyl)methanone](/img/structure/B2672908.png)